2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid

Description

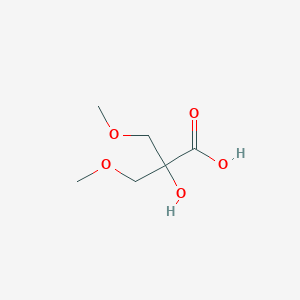

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxy-2-(methoxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-3-6(9,4-11-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHSXBFJAFJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208460 | |

| Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-49-1 | |

| Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885953-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Hydroxy 3 Methoxy 2 Methoxymethylpropionic Acid

Retrosynthetic Analysis and Identification of Key Synthons

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.inicj-e.org The analysis for 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid identifies several logical bond disconnections and corresponding synthons.

Approaches for Constructing the 3-Carbon Propionic Acid Backbone

The central three-carbon backbone of the target molecule presents several avenues for construction. A primary disconnection can be made at the C2-C3 bond, suggesting an aldol-type condensation or a related reaction. Another key disconnection is at the C1-C2 bond, which points towards the addition of a carboxylate equivalent to a suitable precursor.

A plausible retrosynthetic approach involves the disconnection of the C2-C3 bond, leading to a glycoaldehyde derivative and a malonate derivative. The forward synthesis would then involve a condensation reaction to form the carbon skeleton. An alternative strategy would be to start with a C3 building block that already contains some of the required functionality, such as glyceraldehyde or a derivative thereof.

| Disconnection Strategy | Key Synthons | Corresponding Reagents |

| C2-C3 Bond Cleavage | Hydroxymethylcarbonyl cation, Methoxy-methyl anion | Glyoxylic acid derivatives, Methoxymethyl organometallics |

| C1-C2 Bond Cleavage | Hydroxy-methoxymethyl ethyl cation, Carboxylate anion | Epoxide precursors, Cyanide or other carboxylate equivalents |

| C3 Precursor Based | Functionalized C3 aldehyde/ketone | Glyceraldehyde acetonide, Dihydroxyacetone derivatives |

Methodologies for Stereoselective Introduction of Chiral Centers at C2 and C3

The presence of two chiral centers at C2 and C3 demands a stereoselective approach to the synthesis. The relative and absolute stereochemistry of these centers must be controlled.

One of the most effective methods for establishing the stereochemistry at the C2 hydroxyl group is through the asymmetric reduction of a corresponding α-keto acid. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For the C3 stereocenter, a substrate-controlled diastereoselective reaction can be employed, where an existing stereocenter directs the formation of the new one. Alternatively, a chiral auxiliary can be used to guide the stereochemical outcome of a key bond-forming reaction.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, the development of novel and efficient synthetic pathways is paramount. Modern synthetic methodologies offer powerful tools to achieve this goal with high levels of selectivity and efficiency.

Enantioselective Catalysis for Asymmetric Induction

Enantioselective catalysis provides a direct and atom-economical way to introduce chirality. acs.orgacs.org For the synthesis of this compound, a chiral catalyst could be employed in a key step to set one or both of the stereocenters. For instance, a chiral Lewis acid could catalyze an enantioselective aldol (B89426) reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) and a methoxymethyl-containing aldehyde to establish the C2 and C3 stereochemistry simultaneously.

Another powerful approach is the use of enzymes. Ketoreductases, for example, can reduce a prochiral ketone with high enantioselectivity to furnish the desired chiral alcohol. rsc.org

| Catalytic System | Reaction Type | Targeted Chiral Center |

| Chiral Lewis Acid (e.g., BINOL-derived) | Aldol Reaction | C2 and C3 |

| Chiral Transition Metal Complex (e.g., Ru-BINAP) | Asymmetric Hydrogenation | C2 |

| Ketoreductase Enzyme | Ketone Reduction | C2 |

Multi-Component Reactions (MCRs) and Tandem Processes for Efficiency

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step from three or more starting materials. jocpr.comnih.govnih.govresearchgate.netorganic-chemistry.org A hypothetical MCR for the synthesis of the target molecule could involve the reaction of a glyoxylate, an alcohol, and an isocyanide in a Passerini reaction, followed by further functional group manipulations. The advantage of such an approach lies in its convergence and the rapid build-up of molecular complexity.

Protecting Group Chemistry in Targeted Synthesis

Given the presence of multiple reactive functional groups (a hydroxyl group and a carboxylic acid), a carefully planned protecting group strategy is essential for a successful synthesis. jocpr.comwikipedia.orgcreative-peptides.com The hydroxyl group and the carboxylic acid must be masked at different stages of the synthesis to prevent unwanted side reactions.

The choice of protecting groups is critical and should allow for their selective removal under orthogonal conditions. For the carboxylic acid, an ester group such as a methyl or benzyl (B1604629) ester is a common choice. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

| Carboxylic Acid | Methyl Ester (Me) | Methanol (B129727), Acid catalyst | Base hydrolysis (e.g., LiOH) |

| Carboxylic Acid | Benzyl Ester (Bn) | Benzyl alcohol, DCC | Hydrogenolysis (H2, Pd/C) |

| Hydroxyl Group | tert-Butyldimethylsilyl Ether (TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl Group | Benzyl Ether (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H2, Pd/C) |

The strategic application of these synthetic methodologies will enable the efficient and stereocontrolled synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

There is no available scientific literature that discusses the synthesis of this compound. Consequently, no studies on the optimization of its synthesis for yield and purity have been published. The systematic investigation of parameters such as temperature, pressure, catalyst loading, solvent choice, and reactant concentration is a cornerstone of process chemistry, aimed at maximizing the efficiency and purity of a chemical transformation. However, without a baseline synthetic route, such optimization studies for this specific compound have not been reported.

Exploration of Chemoenzymatic Synthesis Routes

The application of enzymes in organic synthesis, known as chemoenzymatic synthesis, offers a powerful tool for creating complex molecules with high selectivity and under mild conditions. Enzymes like lipases, esterases, or oxidoreductases could potentially be employed in the synthesis of a polyoxygenated molecule like this compound. These methods can offer advantages in terms of enantioselectivity and reduction of hazardous waste. Nevertheless, the scientific literature contains no reports of research into chemoenzymatic pathways for the production of this specific acid.

Considerations for Scalable Synthesis in Academic Research

The transition of a chemical synthesis from a laboratory benchtop scale to larger, pilot, or industrial scales presents numerous challenges. Considerations for scalable synthesis include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of heat and mass transfer, and the feasibility of product isolation and purification. For a synthesis to be considered scalable, it should ideally avoid hazardous reagents, expensive catalysts, and complex purification techniques like column chromatography. As no synthesis for this compound has been published, any discussion of its scalable production remains purely speculative. The specific challenges associated with its scale-up are unknown.

Stereochemical Investigations of 2 Hydroxy 3 Methoxy 2 Methoxymethylpropionic Acid

Elucidation of Absolute and Relative Configurations of all Possible Stereoisomers

The first step in the stereochemical investigation of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid involves the determination of the absolute and relative configurations of its possible stereoisomers. As this compound has one chiral center, it exists as a pair of enantiomers, the (R)- and (S)-isomers.

The absolute configuration of these enantiomers can be determined through various methods. One of the most definitive techniques is single-crystal X-ray crystallography of a suitable crystalline derivative. This method provides a three-dimensional map of the electron density of the molecule, allowing for the unambiguous assignment of the spatial arrangement of the atoms.

In the absence of suitable crystals, chemical correlation to a compound of known absolute configuration can be employed. For instance, the enantiomers of the target compound could be synthesized from or converted to a known chiral precursor or derivative without affecting the stereocenter. The stereochemistry of the target compound can then be inferred from the known stereochemistry of the related molecule.

Computational methods, in conjunction with spectroscopic techniques such as Circular Dichroism (CD) spectroscopy, can also be used to predict the absolute configuration. By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for both the (R)- and (S)-enantiomers, the absolute configuration can be assigned.

Methods for Chiral Resolution and Enantiomeric Enrichment

Since chiral molecules are often produced as racemic mixtures (an equal mixture of both enantiomers), methods for their separation, known as chiral resolution, are of paramount importance.

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts using a chiral auxiliary, which is an enantiomerically pure chiral base. mdpi.comlibretexts.org The reaction of the racemic this compound with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, would result in the formation of two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). libretexts.org

These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.orglibretexts.org The choice of the chiral resolving agent and the crystallization solvent is crucial for achieving efficient separation. mdpi.com

Table 1: Illustrative Example of Chiral Resolution via Diastereomeric Salt Formation

| Step | Procedure | Expected Outcome |

|---|---|---|

| 1 | Reaction of racemic acid with (R)-1-phenylethylamine | Formation of a mixture of two diastereomeric salts. |

| 2 | Fractional crystallization from a suitable solvent (e.g., ethanol) | Separation of the less soluble diastereomeric salt as crystals. |

| 3 | Isolation of the crystalline salt | Pure diastereomeric salt ((R)-acid•(R)-base) or ((S)-acid•(R)-base). |

| 4 | Acidification of the separated salt | Recovery of the enantiomerically pure (R)- or (S)-acid. |

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. nih.govresearchgate.net This technique utilizes the stereoselectivity of enzymes, typically lipases or proteases, to catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. nih.govrsc.org

For a racemic mixture of this compound, a lipase could be used to selectively catalyze the esterification of one enantiomer in the presence of an alcohol. This would result in a mixture of one enantiomer as the ester and the other as the unreacted acid, which can then be separated by conventional methods such as extraction or chromatography. The selectivity of the enzyme is a key factor in the efficiency of the resolution. nih.gov Dynamic kinetic resolution, which involves the in-situ racemization of the slower-reacting enantiomer, can potentially convert the entire racemic mixture into a single desired enantiomer, thereby increasing the theoretical yield to 100%. nih.govnih.gov

Preparative chiral chromatography is a direct method for separating enantiomers using a chiral stationary phase (CSP). sigmaaldrich.com The racemic mixture is passed through a column packed with a CSP, which interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. researchgate.net The separation can be scaled up to isolate larger quantities of the pure enantiomers. nih.gov The choice of the mobile phase and the specific CSP is critical for achieving good resolution. nih.gov Simulated moving bed (SMB) chromatography is a continuous and more efficient form of preparative chromatography that can be used for large-scale enantioseparations. sigmaaldrich.com

Table 2: Comparison of Chiral Resolution Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation and separation of diastereomers with different physical properties. libretexts.org | Well-established, scalable. | Requires stoichiometric amounts of a chiral auxiliary, can be time-consuming. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. researchgate.net | Maximum 50% yield for the unreacted enantiomer (without dynamic resolution), enzyme cost and stability. |

| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Direct separation, applicable to a wide range of compounds. nih.gov | High cost of CSP and solvents, can be complex to scale up. |

Spectroscopic Techniques for Stereochemical Assignment (e.g., Circular Dichroism (CD) Spectroscopy)

Spectroscopic techniques play a crucial role in the assignment of stereochemistry. Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers give CD spectra that are mirror images of each other.

By comparing the experimental CD spectrum of an enantiomer of this compound with the spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute configuration can be determined. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.

Studies on the Chiroptical Properties of Enantiomers

The chiroptical properties of the enantiomers of this compound, such as their specific rotation and CD spectra, are unique to each enantiomer. The specific rotation, measured using a polarimeter, is the angle to which a plane of polarized light is rotated when passed through a solution of a known concentration of the enantiomer. The (R)- and (S)-enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

The anisotropy factor (g), which is the ratio of the circular dichroism to the isotropic absorption, is another important chiroptical property. nih.gov Studies on the chiroptical properties are not only fundamental for characterizing the enantiomers but are also essential for quality control to ensure the enantiomeric purity of a sample.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift indicative of its hybridization and chemical environment. Key signals would include those for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl group, the methoxymethyl carbon, the methylene (B1212753) carbon, and the methoxy (B1213986) carbons.

To establish the connectivity between atoms, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, COSY would show correlations between the protons of the methoxymethyl group and the methylene group if they are within a three-bond coupling range.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in piecing together the molecular fragments, for example, by showing correlations from the methoxy protons to the C3 carbon, and from the methoxymethyl protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is vital for understanding the molecule's conformation and stereochemistry.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (from ¹H to ¹³C) |

| 1 (COOH) | ~10-12 (s, 1H) | ~175-180 | No | C2, C3 |

| 2 (C-OH) | - | ~70-75 | No | - |

| 3 (CH₂) | ~3.6-3.8 (m, 2H) | ~70-75 | Yes | C1, C2, C4, C5 |

| 4 (CH₂-O) | ~3.4-3.6 (m, 2H) | ~60-65 | Yes | C2, C5 |

| 5 (O-CH₃) | ~3.3 (s, 3H) | ~55-60 | Yes | C3, C4 |

| 6 (O-CH₃) | ~3.3 (s, 3H) | ~55-60 | Yes | C4 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. s = singlet, m = multiplet.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of this compound without the need for a specific reference standard of the analyte itself. By using an internal standard with a known concentration and comparing the integral of a specific resonance from the analyte to that of the standard, the absolute quantity of the compound can be determined with high accuracy. Furthermore, qNMR can be employed to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time, providing valuable kinetic data.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₂O₅), the expected monoisotopic mass is 164.0685 g/mol . HRMS can confirm this mass, thereby verifying the elemental composition.

The following table outlines some of the expected fragment ions in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 165.07 [M+H]⁺ | Loss of H₂O | 147.06 | 18.01 |

| 165.07 [M+H]⁺ | Loss of CH₃OH | 133.05 | 32.02 |

| 165.07 [M+H]⁺ | Loss of COOH | 119.08 | 45.01 |

| 165.07 [M+H]⁺ | Loss of CH₂OCH₃ | 119.05 | 46.03 |

| 163.06 [M-H]⁻ | Loss of CO₂ | 119.08 | 44.00 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules, often providing complementary information.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (O-H) group, the carboxylic acid (C=O and O-H) group, the C-O bonds of the ether and alcohol functionalities, and the C-H bonds of the alkyl chain. The broad O-H stretching vibration from the carboxylic acid and the alcohol would be a prominent feature. The sharp and intense C=O stretching vibration of the carboxylic acid is also a key diagnostic peak.

Raman spectroscopy would also be sensitive to these vibrations, particularly the C-C backbone and C-O stretching modes. The C=O stretch is typically weaker in Raman compared to IR, while non-polar bonds often give rise to strong Raman signals.

The following table lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O (Ether/Alcohol) | Stretching | 1050-1250 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

Through the combined application of these advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and application.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of its absolute configuration, provided that a suitable single crystal can be obtained.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process.

As of the current body of scientific literature, a crystal structure for this compound has not been reported. The successful crystallization and subsequent X-ray diffraction analysis would provide invaluable insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which govern its crystal packing.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, various chromatographic techniques are essential for assessing its purity and for the separation of its potential stereoisomers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the carboxylic acid and hydroxyl functional groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert these polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for carboxylic acids include esterification (e.g., to form methyl esters) and silylation (e.g., to form trimethylsilyl (B98337) esters). nist.gov

Achiral GC Analysis: For purity assessment, the derivatized compound can be analyzed on a GC equipped with a standard achiral stationary phase, such as those based on polydimethylsiloxane. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. This analysis would reveal the presence of any volatile impurities.

Chiral GC Analysis: To separate the enantiomers of this compound, a chiral stationary phase is required. Cyclodextrin-based chiral stationary phases are widely used for the enantiomeric separation of a variety of chiral compounds, including derivatized amino acids and other organic acids. gcms.cz The derivatized enantiomers of the target compound would interact differently with the chiral stationary phase, leading to different retention times and enabling their separation and quantification.

A hypothetical chiral GC separation could be summarized in the following table:

| Parameter | Condition |

| Column | Chiral capillary column (e.g., β-cyclodextrin-based) |

| Derivatization | Esterification (e.g., with methanol) followed by acylation |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. nih.govcore.ac.uk It is particularly well-suited for the analysis of this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common mode for the analysis of polar organic compounds. nih.gov A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. A Diode Array Detector (DAD) can be used to monitor the elution of the compound and any impurities by acquiring UV-Vis spectra across a range of wavelengths. This provides information about the purity of the sample and can help in the tentative identification of impurities based on their UV spectra. nih.gov

Isomeric Separation: HPLC can also be employed for the separation of stereoisomers. This can be achieved either by using a chiral stationary phase (direct method) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (indirect method). ntu.edu.tw

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool for both qualitative and quantitative analysis. lcms.cz MS detection offers high sensitivity and selectivity, allowing for the determination of the molecular weight of the compound and its fragments. This information is crucial for confirming the identity of the main peak and for the structural elucidation of any impurities. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carboxylic acids. nih.gov

A representative HPLC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | DAD (e.g., 210 nm) and/or ESI-MS (in negative ion mode) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an attractive alternative to HPLC for the analysis of charged species like carboxylic acids, offering high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Purity Analysis: In its basic configuration, Capillary Zone Electrophoresis (CZE), the separation is based on the charge-to-size ratio of the analytes. For the purity assessment of this compound, a background electrolyte (BGE) with a suitable pH would be used to ensure the carboxylic acid is deprotonated and carries a negative charge.

Chiral Separation: CE is a particularly powerful technique for chiral separations. ceu.eschromatographytoday.com This is typically achieved by adding a chiral selector to the BGE. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of a wide range of enantiomers, including organic acids. springernature.com The enantiomers of the target compound form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. The choice of the specific cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the BGE, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

A potential CE method for the chiral separation of this compound is described in the table below:

| Parameter | Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Phosphate buffer at a pH where the acid is ionized |

| Chiral Selector | A suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) |

| Voltage | 15-25 kV |

| Temperature | 25 °C |

| Detection | Direct UV detection (e.g., at 200 nm) |

Computational Chemistry and Theoretical Studies on 2 Hydroxy 3 Methoxy 2 Methoxymethylpropionic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are employed to determine the electronic structure and identify stable conformations. orientjchem.orgnih.govnorthwestern.edu

For 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid, these calculations would begin with geometry optimization to find the minimum energy structures. Due to the presence of several rotatable single bonds, the molecule can exist in numerous conformations. A systematic conformational search would be performed to identify the most stable conformers in the gas phase. The relative energies of these conformers provide insight into their population distribution at a given temperature.

Key electronic properties that can be calculated include the molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity, and the electrostatic potential map, which reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. iosrjournals.org

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound (DFT B3LYP/6-31G(d))

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 (Global Minimum) | 0.00 | C-C-O-H: 178, C-C-C-O: 65 |

| 2 | 1.25 | C-C-O-H: 60, C-C-C-O: 180 |

| 3 | 2.50 | C-C-O-H: -60, C-C-C-O: -65 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational changes and interactions with its environment. nih.govbioinformaticsreview.comnih.gov

In an MD simulation, the molecule is placed in a simulated "box," often filled with solvent molecules like water, to mimic solution conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the atoms' movements over time. This generates a trajectory of the molecule's dynamic behavior.

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations in solution, which may differ from the gas-phase minima due to solvent effects. nih.gov

Solvent Structuring: Analyzing how solvent molecules, such as water, arrange themselves around the solute molecule. This is crucial for understanding solubility and the role of the solvent in potential reactions.

Hydrogen Bonding Dynamics: Observing the formation and breaking of hydrogen bonds, both intramolecularly and with surrounding solvent molecules. dovepress.com

Analysis of the MD trajectory can provide information on the average values of structural parameters, the flexibility of different parts of the molecule, and the timescales of conformational transitions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with increasing accuracy, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for distinguishing between different isomers or conformers. comporgchem.com Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov By calculating the NMR shifts for each of the low-energy conformers and then averaging them based on their Boltzmann population, a theoretical spectrum can be generated. github.io This predicted spectrum can be compared with experimental data to confirm the structure or assign the stereochemistry of the molecule. comporgchem.comnih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Lowest Energy Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| COOH | 175.2 |

| C-OH | 78.5 |

| CH₂OCH₃ | 72.1 |

| OCH₃ (on propionic acid) | 59.8 |

| OCH₃ (on methyl ether) | 52.3 |

Note: This data is hypothetical and for illustrative purposes.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net These calculations provide a set of normal modes, each with a corresponding frequency and intensity. Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid or the O-H stretches of the hydroxyl group. nih.govnih.govacs.org The calculated frequencies are often systematically scaled to better match experimental values. orientjchem.org

Investigation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. chemguide.co.uk

A potential synthetic pathway for a related compound could involve the Fischer esterification of this compound with an alcohol. vnaya.combyjus.comchemistrysteps.com To study this reaction computationally, one would:

Identify Reactants, Products, and Intermediates: The structures of the starting materials, products, and any proposed intermediates would be optimized.

Locate Transition States: A search for the transition state (TS) structure connecting reactants to intermediates, and intermediates to products, would be performed. A TS is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

Confirm the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.

By mapping out the entire energy profile of the reaction, computational chemists can predict the most likely reaction pathway and identify the rate-determining step.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Motifs

The presence of multiple hydrogen bond donors (the carboxylic acid and hydroxyl groups) and acceptors (the ether oxygens, the carbonyl oxygen, and the hydroxyl oxygen) in this compound suggests that hydrogen bonding will play a critical role in its structure and properties. nih.govacs.org

Intramolecular Hydrogen Bonding: Computational studies can determine the likelihood of intramolecular hydrogen bond formation, which would stabilize certain conformations. stackexchange.comacs.org For example, a hydrogen bond could form between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, creating a five- or six-membered ring. The strength of such an interaction can be estimated by analyzing the geometry and the calculated bond energies. researchgate.net

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonds will be dominant. The molecule can form dimers with itself, typically involving the carboxylic acid groups, a common motif for carboxylic acids. nih.gov It can also form extensive hydrogen bond networks with solvent molecules like water. rsc.org

Theoretical studies can model these interactions by calculating the binding energies of dimers or small clusters of the molecule with solvent molecules. The Atoms in Molecules (AIM) theory is one such method used to analyze the electron density to characterize and quantify the strength of hydrogen bonds. These studies are crucial for understanding the molecule's behavior in solution and in the solid state.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 3 Methoxy 2 Methoxymethylpropionic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. However, the presence of a tertiary alcohol in the molecule can sometimes lead to challenges, such as competing dehydration reactions. For a structurally similar compound, 2-hydroxyisobutyric acid, self-catalyzed esterification with methanol (B129727) has been reported to yield methyl 2-hydroxyisobutyrate (B1230538) with a conversion of approximately 87% at 120°C after 48 hours. quora.com This suggests that direct esterification of the title compound is feasible.

| Reactant | Catalyst | Conditions | Product | Yield/Conversion |

| 2-hydroxyisobutyric acid | Self-catalyzed | Methanol, 120°C, 48h | Methyl 2-hydroxyisobutyrate | ~87% Conversion |

| 2-hydroxyisobutyric acid | Amberlyst-15 | Methanol, 90°C, 6h | Methyl 2-hydroxyisobutyrate | ~80% Conversion |

| 2-hydroxyisobutyric acid | Nafion NR50 | Methanol, 90°C, 6h | Methyl 2-hydroxyisobutyrate | ~93% Conversion |

Amidation of the carboxylic acid functionality can be carried out by reacting it with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, to facilitate the reaction with the amine. The reaction of highly methoxylated pectins with primary amines in methanol has been shown to produce N-alkyl pectinamides, indicating the feasibility of this transformation on molecules with ether functionalities. cnrs.fr

Reduction to Alcohol and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids and esters. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds via an aldehyde intermediate, which is further reduced in situ to the primary alcohol. libretexts.org The resulting diol, 3-methoxy-2-methoxymethylpropane-1,2-diol, can then undergo further transformations typical of primary and tertiary alcohols.

Reactions of the Hydroxyl Group at C2

The tertiary hydroxyl group at the C2 position exhibits characteristic reactivity, including etherification, esterification, and a notable resistance to oxidation.

Etherification and Esterification

Etherification of the tertiary hydroxyl group can be achieved, often proceeding through an S_N1-type mechanism involving the formation of a stable tertiary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This can be accomplished by reacting the alcohol with another alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

Esterification of the sterically hindered tertiary alcohol is more challenging than for primary or secondary alcohols. Direct acid-catalyzed esterification with a carboxylic acid often leads to low yields due to steric hindrance and competing elimination reactions. However, the use of more reactive acylating agents, such as acid anhydrides, can facilitate the formation of the corresponding tertiary esters.

Reactivity and Stability of Methoxy (B1213986) and Methoxymethyl Ether Linkages

The molecule contains two types of ether linkages: a methoxy group and a methoxymethyl (MOM) ether group, each with distinct reactivity profiles.

The aliphatic methoxy group is generally a stable and unreactive functionality. Cleavage of such ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid or boron trichloride. wikipedia.org

The methoxymethyl (MOM) ether, on the other hand, is a well-known protecting group for alcohols and its stability is pH-dependent. MOM ethers are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. wikipedia.orgmasterorganicchemistry.com Both Brønsted and Lewis acids can be used to deprotect the MOM group. wikipedia.orgmasterorganicchemistry.com For instance, a rapid and selective deprotection of MOM ethers from primary, secondary, and tertiary alcohols has been reported using a combination of ZnBr₂ and n-PrSH. researchgate.net This susceptibility to acidic cleavage allows for the selective removal of the methoxymethyl group in the presence of the more robust methoxy group.

| Protecting Group | Reagents for Cleavage | Conditions |

| Methoxymethyl (MOM) ether | ZnBr₂, n-PrSH | - |

| Methoxymethyl (MOM) ether | Lewis Acids | Acidic |

| Methoxymethyl (MOM) ether | Brønsted Acids | Acidic |

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Correlation

Currently, there is a notable absence of published research dedicated to the synthesis of novel derivatives and analogues of this compound with the specific aim of establishing structure-reactivity correlations. Scientific studies detailing the systematic modification of its core structure—such as esterification of the carboxylic acid, etherification or acylation of the hydroxyl group, or alterations to the methoxymethyl substituent—and the subsequent evaluation of how these changes impact chemical or biological activity are not readily found.

For a meaningful structure-reactivity relationship (SRR) study, a series of analogues would typically be synthesized. The data from such a study would be presented in a format similar to the hypothetical table below, which illustrates the type of information required for such an analysis.

Hypothetical Data for Structure-Reactivity Correlation of Novel Derivatives

| Derivative | Modification | Observed Activity (e.g., IC50, Ki) |

|---|---|---|

| Compound A | Methyl Ester | Data Not Available |

| Compound B | Ethyl Ester | Data Not Available |

| Compound C | Acetylated Hydroxyl | Data Not Available |

| Compound D | Benzylated Hydroxyl | Data Not Available |

| Compound E | Isopropyl Ether | Data Not Available |

This table is for illustrative purposes only. The compounds and data are hypothetical and not based on published research.

Kinetic and Mechanistic Investigations of Key Transformations

Similarly, detailed kinetic and mechanistic investigations of key chemical transformations involving this compound are not described in the available scientific literature. Such studies would involve monitoring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws, activation energies, and to propose detailed reaction mechanisms. For instance, a study on the esterification of the parent acid would involve investigating the role of the acid catalyst and the nucleophilic attack of the alcohol, potentially elucidating the transition state and any intermediates. The absence of such research means that the mechanistic pathways for reactions involving this specific compound have not been formally elucidated and published.

Applications in Advanced Chemical Synthesis and Materials Science Academic Focus

Utility as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules

In the field of organic chemistry, particularly in pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks are essential starting materials in asymmetric synthesis, allowing chemists to construct complex molecules with precise three-dimensional arrangements. These building blocks possess one or more stereocenters, which guide the stereochemical outcome of subsequent reactions.

While there is no specific literature detailing the use of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid as a chiral building block, its structure contains a quaternary stereocenter (the carbon atom bonded to the hydroxyl, carboxyl, and two methoxymethyl groups). If synthesized in an enantiomerically pure form, it could theoretically serve as a valuable intermediate. The synthesis of complex chiral molecules often relies on the availability of such optically pure starting materials. The development of methods to produce these building blocks, such as through asymmetric hydrogenation or epoxidation, is a significant area of research.

For instance, substituted propionic acids are significant components of low-molecular-weight renin inhibitors, and their synthesis has been achieved through diastereoselective alkylation using chiral oxazolidinones. This highlights the general strategy of using chiral auxiliaries to create stereochemically defined propionic acid derivatives for use in medicinal chemistry.

Exploration as a Precursor for Novel Organic Materials (e.g., Polymers, Ligands)

The search for novel organic materials with tailored properties is a driving force in materials science. The molecular structure of a precursor dictates the properties of the resulting material, such as a polymer or a ligand for a metal-organic framework (MOF). Hydroxycarboxylic acids, as a class, are known precursors to polyesters through polycondensation reactions. The hydroxyl and carboxyl groups can react to form ester linkages, creating a polymer backbone. The specific side chains on the precursor molecule would then impart particular properties, such as hydrophilicity or rigidity, to the final polymer.

Although no studies have explicitly explored this compound for this purpose, its bifunctional nature (containing both hydroxyl and carboxylic acid groups) makes it a potential candidate for polyester (B1180765) synthesis. Furthermore, propionic acid and its derivatives are considered important precursor chemicals for the production of plastics and cosmetics. The methoxy (B1213986) and methoxymethyl groups on the molecule could influence the solubility, thermal stability, and mechanical properties of any resulting polymer.

In the context of ligands, the molecule's functional groups could also be used to synthesize more complex ligands for coordination chemistry. Ligands are crucial components in the construction of coordination polymers, which have applications in catalysis and materials science.

Role in the Total Synthesis of Natural Products or Bio-inspired Scaffolds

The total synthesis of natural products is a significant endeavor in organic chemistry that drives the development of new synthetic methodologies. Chiral building blocks are often key to successfully constructing these complex and stereochemically rich molecules. The strategy often involves assembling a complex target from smaller, readily available chiral fragments.

There is no documented role of this compound in the total synthesis of any known natural product or bio-inspired scaffold. However, structurally related motifs are common. For example, the asymmetric synthesis of leptosphin C, a natural product, was achieved through a diastereo- and enantioselective reaction to create a key bicyclic intermediate. This demonstrates the general principle of employing highly functionalized small molecules to build up complex frameworks. Should a natural product containing the specific structural element of this compound be discovered, this compound would become a valuable target for synthetic chemists.

Development of Coordination Complexes as Probes in Chemical Systems

Coordination complexes, consisting of a central metal ion bonded to one or more ligands, have a vast range of applications, including acting as probes in chemical and biological systems. The properties of the complex, such as its luminescence or magnetic behavior, can be tuned by the choice of the ligand. Hydroxycarboxylic acids are known to form complexes with various metal ions. The coordination typically occurs through the oxygen atoms of the carboxylate and the hydroxyl group, forming a chelate ring which enhances the stability of the complex.

No research has been published on the development of coordination complexes of this compound for use as chemical probes. The ether oxygens within the methoxymethyl groups could potentially also participate in coordination, making it a multidentate ligand. The development of such a complex would involve reacting the acid with a suitable metal salt and characterizing the resulting structure and properties. The utility of such a complex as a probe would depend on whether its properties (e.g., fluorescence) change in response to specific analytes or environmental conditions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Studies of Formation and Degradation

Investigation of Potential Biosynthetic Routes

There is currently no scientific literature available that identifies 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid as a natural product. Consequently, no investigations into its potential biosynthetic routes have been documented.

Elucidation of Chemical Degradation Pathways under Various Conditions

No research could be found detailing the chemical degradation pathways of this compound under various conditions. This includes a lack of data on its thermal, photolytic, and hydrolytic degradation.

A summary of the unavailable data is presented in the table below:

| Degradation Condition | Findings |

| Thermal | No data available |

| Photolytic | No data available |

| Hydrolytic | No data available |

Stability Profiling in Different Chemical Environments

Similarly, there is no published information regarding the stability profile of this compound in different chemical environments. Studies detailing its stability at varying pH levels, in the presence of different solvents, or under other relevant chemical conditions have not been reported in the scientific literature.

The table below summarizes the lack of available stability data:

| Chemical Environment | Stability Data |

| Varying pH | Not available |

| Different Solvents | Not available |

| Other Conditions | Not available |

Future Research Directions and Unexplored Avenues for 2 Hydroxy 3 Methoxy 2 Methoxymethylpropionic Acid

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of environmentally benign and economically viable synthetic pathways for 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid. Current synthetic strategies for similar highly functionalized small molecules often rely on petroleum-based feedstocks and may involve hazardous reagents. researchgate.net Future research could focus on several key areas to improve sustainability. researchgate.netrsc.org

One promising approach involves the utilization of bio-based feedstocks. rsc.org Investigating enzymatic or microbial transformations could provide a renewable and stereoselective route to the target molecule or key intermediates. Another area of focus should be the development of catalytic methods that minimize waste and energy consumption. This includes exploring atom-economical reactions that maximize the incorporation of all starting materials into the final product.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable feedstocks. | Enzyme discovery and engineering, optimization of reaction conditions for industrial scale-up. |

| Homogeneous Catalysis | High efficiency and selectivity, potential for asymmetric synthesis. | Catalyst recovery and recycling, use of earth-abundant metals. |

| Flow Chemistry | Improved safety and control, potential for automation and high-throughput optimization. | Reactor design for specific reaction types, integration with real-time analysis. |

Exploration of Advanced Analytical Techniques for Ultra-Trace Analysis

As the potential applications of this compound are explored, the need for highly sensitive and selective analytical methods for its detection and quantification at ultra-trace levels will become critical. This is particularly relevant in environmental monitoring, metabolomics, and quality control.

Future research should focus on the development of methods capable of detecting the compound in complex matrices. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of polar organic compounds. biopharmaservices.comupo.es However, challenges related to the retention of highly polar analytes on conventional reversed-phase columns may necessitate the exploration of alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC). biopharmaservices.com Additionally, thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) could be explored for direct analysis from various sample types. mdpi.com

| Analytical Technique | Potential Application | Advantages | Areas for Development |

| LC-MS/MS | Quantification in biological fluids and environmental samples. | High sensitivity and selectivity. | Optimization of chromatographic separation for polar compounds. |

| HILIC | Analysis of highly polar metabolites. | Improved retention of polar analytes. | Method development and validation for the target compound. |

| TD-GC/MS | Direct analysis from solid or semi-solid matrices. | Minimal sample preparation. | Development of specific thermal desorption profiles. |

| Capillary Electrophoresis-MS | Analysis of charged species in complex mixtures. | High separation efficiency. | Optimization of buffer systems and injection parameters. |

High-Throughput Screening for Novel Chemical Reactivity and Catalysis

The multifunctional nature of this compound suggests its potential as a versatile building block in organic synthesis or as a ligand in catalysis. High-throughput screening (HTS) offers a rapid and efficient approach to explore its chemical reactivity and identify potential catalytic applications. youtube.com

HTS methodologies can be employed to screen libraries of reactants and catalysts against the target molecule to discover novel transformations. nih.gov For instance, the carboxylic acid, hydroxyl, and ether functionalities could be targeted for a wide range of chemical modifications. Furthermore, the potential of this molecule to act as a chiral ligand in asymmetric catalysis could be systematically investigated using HTS platforms.

| Screening Approach | Objective | Potential Outcomes |

| Reaction Discovery Screening | Identify novel chemical transformations of the target molecule. | New synthetic routes to valuable compounds, discovery of unexpected reactivity. |

| Catalyst Screening | Discover new catalysts for reactions involving the target molecule. | More efficient and selective synthetic methods. |

| Ligand Screening for Asymmetric Catalysis | Evaluate the potential of the molecule as a chiral ligand. | Development of new asymmetric catalytic systems. |

Application of Machine Learning and AI in Predicting Properties and Synthesis Pathways

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and materials. mit.edu These computational tools can be applied to predict the physicochemical properties, biological activities, and potential synthetic pathways for this compound.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Use of algorithms to predict physicochemical and biological properties. | Prioritization of experimental studies, early identification of potential issues. |

| Retrosynthesis Planning | AI-driven tools to propose synthetic routes to the target molecule. | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models to predict optimal reaction conditions (e.g., temperature, catalyst, solvent). | Reduced experimental effort and improved reaction yields. |

Interdisciplinary Studies Bridging Organic Synthesis with Other Fields

The full potential of this compound is likely to be realized through interdisciplinary research that connects organic synthesis with other scientific domains.

In analytical chemistry , the development of novel sensors or probes based on this molecule could be explored. Its functional groups may allow for selective binding to specific analytes.

In materials science , this compound could serve as a monomer for the synthesis of novel polymers with unique properties. The hydroxyl and carboxylic acid groups provide reactive sites for polymerization, while the methoxy (B1213986) and methoxymethyl groups could influence the material's physical characteristics. rsc.org For example, its incorporation into polyesters or polyamides could lead to materials with enhanced biodegradability or specific thermal properties. The functional groups also open up possibilities for its use in the development of functionalized surfaces and nanomaterials. chemisgroup.us

| Interdisciplinary Field | Potential Research Focus | Illustrative Example |

| Analytical Chemistry | Development of chemical sensors or molecular probes. | A fluorescent probe for the detection of metal ions. |

| Materials Science | Synthesis of novel polymers and functional materials. | A biodegradable polyester (B1180765) with tailored thermal properties. |

| Biochemistry | Investigation of interactions with biological systems. | A study on the inhibition of a specific enzyme. |

| Environmental Chemistry | Assessment of environmental fate and transport. | A study on the biodegradability of the compound in soil. |

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid?

Answer:

Synthesis typically involves multi-step organic reactions, such as esterification, hydroxylation, or methoxylation, using precursors like substituted propionic acids. For purification:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate crystalline products .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or impurities .

- HPLC : Apply reverse-phase columns (C18) with acetonitrile/water mobile phases for high-purity isolation (≥98% purity, as in commercial standards) .

Basic: How can researchers characterize the structural and functional groups of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm methoxy (-OCH₃), hydroxyl (-OH), and methylpropionic backbone signals .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₆O₅, theoretical mass: 216.10 g/mol) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

While direct toxicity data is limited, analogous propionic acid derivatives (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid) suggest:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks .

- Decontamination : Employ HEPA-filter vacuums for spills; avoid dry sweeping to reduce dust .

Advanced: How can stereochemical configurations (e.g., enantiomers) be resolved for this compound?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configurations .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements of methoxy and hydroxyl groups .

Advanced: What computational tools are effective for modeling the compound’s reactivity and electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict solubility and aggregation behavior .

- QSAR Modeling : Corrogate structure-activity relationships for pharmacological applications using descriptors like logP and polar surface area .

Advanced: How should researchers address contradictions in experimental data (e.g., variable reaction yields)?

Answer:

- Methodological Audits : Replicate experiments under controlled conditions (temperature, humidity) to isolate variables .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates) affecting yield .

- Statistical DOE : Apply factorial design to optimize reaction parameters (e.g., catalyst loading, solvent ratios) .

Advanced: What in vitro assays are suitable for studying its metabolic pathways?

Answer:

- Hepatic Microsomal Assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to identify oxidative metabolites .

- LC-MS/MS Metabolomics : Profile phase I/II metabolites (e.g., glucuronides) in cell lysates .

- ROS Scavenging Assays : Quantify antioxidant activity using DPPH or ABTS radicals, given structural similarity to phenolic acids .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic steps .

- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.